(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid
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Overview
Description
(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, ylides, carbene intermediates, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: Studied for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-Aminocyclohexanecarboxylic acid
- (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
- (1S,2S)-1,2-Diphenylethylenediamine
Uniqueness
(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid is unique due to its cyclopentane ring structure, which imparts distinct stereochemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in the synthesis of chiral molecules and in applications requiring specific stereochemical configurations .
Properties
CAS No. |
309757-04-8 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-2-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1 |
InChI Key |
HGFKBSQTLAGTNI-FSPLSTOPSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@]1(C(=O)O)N |
Canonical SMILES |
CC1CCCC1(C(=O)O)N |
Origin of Product |
United States |
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